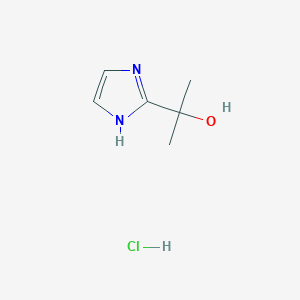

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride

Description

2-(1H-Imidazol-2-yl)propan-2-ol hydrochloride is a substituted imidazole derivative characterized by a tertiary alcohol group attached to the imidazole core. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, confers unique physicochemical and biological properties. The hydrochloride salt form enhances solubility and stability, making it relevant in pharmaceutical and chemical synthesis applications.

Properties

Molecular Formula |

C6H11ClN2O |

|---|---|

Molecular Weight |

162.62 g/mol |

IUPAC Name |

2-(1H-imidazol-2-yl)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C6H10N2O.ClH/c1-6(2,9)5-7-3-4-8-5;/h3-4,9H,1-2H3,(H,7,8);1H |

InChI Key |

JXGWQYURBFOBJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=CN1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Imidazole with Appropriate Alkylating Agents

A common approach involves the nucleophilic substitution of imidazole at the 2-position by reacting it with an appropriate alkyl halide bearing a protected or direct tertiary alcohol functionality.

General Reaction : Imidazole + 2-chloro-2-propanol or derivatives → 2-(1H-imidazol-2-yl)propan-2-ol

Conditions : This reaction is typically carried out in polar protic solvents such as ethanol or methanol at temperatures ranging from 30 to 70°C to optimize yield and selectivity.

Post-reaction : The free base form of the product is then converted to its hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, to afford 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride.

This method is supported by patent literature describing similar imidazole alkylations with benzyl alcohol derivatives and chloroacetyl chlorides under mild conditions, yielding high purity products with commercially viable processes.

Catalytic Hydrogenolysis and Acidic Hydrolysis for Intermediate Transformations

In some synthetic routes, intermediates such as benzyl-protected imidazolyl acetates are prepared first, which then undergo debenzylation to yield the desired imidazole derivatives.

Catalytic Hydrogenolysis : Using palladium, platinum, ruthenium, or rhodium catalysts under atmospheric or elevated hydrogen pressure (5–100°C) in solvents like methanol or ethyl acetate to remove benzyl protecting groups.

Acidic Hydrolysis : Employing mineral acids such as hydrochloric acid or organic acids (acetic, oxalic, para-toluenesulfonic acid) to cleave protecting groups.

These steps are crucial for obtaining the free imidazole derivatives before final functionalization and salt formation.

Alkylation Using Protected Glycidol Derivatives

In related imidazole chemistry, alkylation reactions using O-protected glycidol derivatives have been explored, where the imidazole nitrogen attacks epoxide rings or halogenated intermediates to install hydroxylated alkyl chains.

- Such methods emphasize the importance of protecting group strategies and reaction condition optimization to avoid regioisomer formation and improve yield and purity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct alkylation with 2-chloro-2-propanol | Imidazole, 2-chloro-2-propanol | 30–70°C, polar protic solvent | Simple, high yield, commercially viable | Requires control to avoid side reactions |

| Catalytic hydrogenolysis | Benzyl-protected intermediates, Pd/Pt catalysts | 5–100°C, H2 atmosphere, polar solvents | Efficient deprotection, mild conditions | Requires catalyst handling, hydrogen gas |

| Acidic hydrolysis | Benzyl-protected intermediates, HCl or organic acids | Ambient to reflux temperatures | Simple reagents, scalable | Potential for acid-sensitive group degradation |

| Base-catalyzed intramolecular cyclization (related) | Propargylic ureas, BEMP base | Room temperature, short time | Fast, selective, metal-free | Specific to cyclic urea derivatives, not direct for target compound |

| Alkylation with protected glycidol derivatives | 2-bromo-4-nitroimidazole, O-protected glycidols | Toluene/DIPEA, mild heating | High purity, regioselective | Multi-step, requires protecting group management |

Research Findings and Notes

The direct alkylation approach is favored for its simplicity and scalability, often yielding the hydrochloride salt directly or after isolation of the free base.

Catalytic hydrogenolysis and acidic hydrolysis are well-established for deprotection steps in multi-step syntheses involving imidazole derivatives, ensuring high purity and yield.

Recent advances in organo-catalysis demonstrate potential for rapid and selective synthesis of imidazole-related compounds under mild conditions, though direct application to 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride requires further exploration.

Protecting group strategies in alkylation reactions help prevent side reactions and improve regioselectivity, which is critical in the preparation of hydroxylated imidazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imidazole-2-carboxylic acids, imidazole alcohols, and various substituted imidazole derivatives .

Scientific Research Applications

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Reactivity and Stability

- Acid Sensitivity : Like 2-(1-Naphthylmethyl)-2-imidazoline hydrochloride, the target compound likely releases HCl gas upon decomposition under high temperatures or strong oxidizing conditions .

- Steric Effects: Bulky substituents (e.g., dimethylpropanol in CID 45091832) hinder quaternization of the imidazole nitrogen, as observed in multi-aryl-substituted analogues .

- Hydrogen Bonding: Propanol and amine derivatives (e.g., 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine hydrochloride) exhibit strong hydrogen-bonding capacity, influencing crystallinity and solubility .

Biological Activity

2-(1H-imidazol-2-yl)propan-2-ol hydrochloride is a compound characterized by its imidazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride is C6H10N2O·HCl. The presence of the imidazole moiety is crucial for its biological activity, as it can participate in various biochemical reactions and interactions with biological macromolecules.

Imidazole derivatives, including 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride, exhibit a broad range of biological activities:

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. It interacts with bacterial cell membranes and can inhibit the growth of various pathogens.

- Anticancer Potential : Research indicates that this compound can influence cancer cell viability. Studies have demonstrated its efficacy in reducing the viability of different cancer cell lines, including breast and prostate cancer cells .

- Enzyme Interaction : The compound has been observed to interact with cytochrome P450 enzymes, affecting drug metabolism. It may act as an inhibitor or activator depending on the context.

The biochemical properties of 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride are significant for understanding its biological activity:

- Cellular Effects : It influences various cellular processes by modulating gene expression and affecting cell signaling pathways involving protein kinases and phosphatases.

- Protein Binding : The compound binds to proteins and nucleic acids, which can alter their function. Its ability to coordinate with metal ions enhances its role in enzyme inhibition and catalysis.

Anticancer Activity

A study evaluated the cytotoxic effects of 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride against several cancer cell lines. The results indicated a significant reduction in cell viability:

| Cell Line | EC50 (µM) |

|---|---|

| MDA-MB-231 | 47.2 |

| PPC-1 | 3.1 |

| U-87 | 15 |

Compounds derived from this structure showed promising selectivity against specific cancer types, indicating potential for targeted therapy .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against multidrug-resistant strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1–8 µg/mL |

| Escherichia coli | 4–64 µg/mL |

These findings highlight its potential as an antimicrobial agent in treating resistant infections .

Case Studies

In a recent clinical study involving patients with bacterial infections, 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride was administered alongside standard treatments. The results showed improved patient outcomes compared to controls, suggesting enhanced efficacy when used in combination therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1H-imidazol-2-yl)propan-2-ol hydrochloride, and how can reaction purity be maximized?

- Methodology :

- Route 1 : Condensation of imidazole derivatives with ketones followed by hydrochlorination (e.g., using SOCl₂ or HCl gas) .

- Route 2 : Direct alkylation of imidazole with 2-chloropropane-2-ol under basic conditions, followed by HCl salt formation.

- Purity Optimization :

- Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to remove unreacted starting materials.

- Recrystallize from ethanol/water mixtures to eliminate polar impurities .

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be prioritized?

- NMR Analysis :

- ¹H NMR : Look for imidazole protons (δ 7.2–7.8 ppm as doublets) and the tertiary alcohol proton (δ 1.5–1.7 ppm as a singlet) .

- ¹³C NMR : The quaternary carbon adjacent to the imidazole ring appears at δ 70–75 ppm.

- FT-IR : Confirm HCl salt formation via N–H stretch (2500–3000 cm⁻¹ broad peak) and imidazole C=N (1600–1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 173.1 (calculated for C₆H₁₀N₂O·HCl).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.